molecular formula C14H8F6O B12081074 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B12081074
M. Wt: 306.20 g/mol
InChI Key: CNEYSEKKZWRNPQ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. Aromatic ethers are known for their stability and are often used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and phenols.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium carbonate, to deprotonate the phenol and facilitate the nucleophilic substitution reaction.

    Reaction Steps: The nucleophilic substitution reaction occurs between the deprotonated phenol and the fluorinated benzene derivative, resulting in the formation of the desired ether compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The presence of multiple fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in the development of fluorinated compounds with biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.

    Chemical Reactivity: The presence of fluorine atoms can enhance the compound’s reactivity, leading to specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(2-fluoro-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(3-methyl-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-benzene

Uniqueness

1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group

Properties

Molecular Formula

C14H8F6O

Molecular Weight

306.20 g/mol

IUPAC Name

1,3-difluoro-2-(2-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F6O/c1-7-3-2-4-11(12(7)17)21-13-9(15)5-8(6-10(13)16)14(18,19)20/h2-6H,1H3

InChI Key

CNEYSEKKZWRNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F

Origin of Product

United States

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